[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate
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Overview
Description
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H14O6S and a molecular weight of 298.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate typically involves the reaction of galactopyranose derivatives with p-toluenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-toluenesulfonyl group is replaced by other nucleophiles.
Skeletal Rearrangements: The compound can undergo skeletal rearrangements, particularly when subjected to fluorination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Fluorination: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions, leading to skeletal rearrangements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination with DAST can result in products with rearranged skeletal structures .
Scientific Research Applications
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is utilized in various scientific research applications, including:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s unique structural properties make it a valuable tool in studying carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of [(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate involves its ability to undergo specific chemical reactions that alter its structure. These reactions can affect the compound’s interaction with biological molecules, such as enzymes and proteins. The p-toluenesulfonyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose: This compound is similar in structure and is used in organic synthesis and research related to glucose metabolism.
1,62,3-Dianhydro-β-D-hexopyranoses: These compounds undergo similar skeletal rearrangements and are used in various chemical reactions.
Uniqueness
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is unique due to its specific structural configuration, which allows for distinct chemical reactivity and applications in scientific research. Its ability to undergo skeletal rearrangements and participate in nucleophilic substitution reactions makes it a versatile tool in organic synthesis and proteomics research .
Properties
Molecular Formula |
C13H14O6S |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 |
InChI Key |
XIOHREILWINAMO-KSSYENDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@@H](O3)[C@H]4CO[C@@H]2O4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4 |
Synonyms |
1,6:3,4-dianhydro-2-O-tosyl-beta-D-galactopyranose 1,6:3,4-dianhydro-2-O-tosylgalactopyranose |
Origin of Product |
United States |
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